Bis(benzoylthio)dibutylstannane

Description

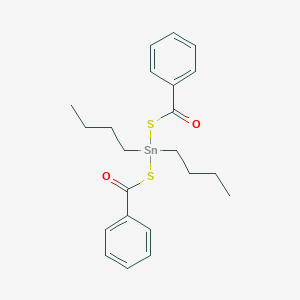

Bis(benzoylthio)dibutylstannane is an organotin compound characterized by a central tin atom bonded to two butyl groups and two benzoylthio (C₆H₅COS⁻) ligands. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biomedical research due to their tunable electronic and steric properties .

Properties

CAS No. |

15481-48-8 |

|---|---|

Molecular Formula |

C22H28O2S2Sn |

Molecular Weight |

507.3 g/mol |

IUPAC Name |

S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate |

InChI |

InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2 |

InChI Key |

BRIMXLZSNXEUEL-UHFFFAOYSA-L |

SMILES |

CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |

Canonical SMILES |

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-] |

Other CAS No. |

15481-48-8 |

Synonyms |

bis(benzoylthio)dibutylstannane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Structural Analogues

Bis(diethylamino)dibutylstannane

- Structure: Tin center with two butyl groups and two diethylamino (NEt₂) ligands.

- Key Differences: Ligand Type: Diethylamino groups are electron-donating, whereas benzoylthio ligands are electron-withdrawing due to the carbonyl and sulfur moieties. Reactivity: Diethylamino ligands favor nucleophilic reactivity, while benzoylthio groups may stabilize electrophilic tin centers .

- Applications : Used in the synthesis of polystannanes and as precursors for tin-based polymers .

Dibutyltin Dilaurate

- Structure : Tin bonded to two butyl groups and two laurate (CH₃(CH₂)₁₀COO⁻) ligands.

- Key Differences: Ligand Bulk: Laurate ligands are bulkier than benzoylthio groups, leading to reduced catalytic activity but enhanced thermal stability. Functionality: Dibutyltin dilaurate is a well-known catalyst in polyurethane foaming, whereas benzoylthio derivatives may exhibit distinct catalytic behavior in sulfur-mediated reactions .

Electronic and Spectroscopic Properties

Electronic Effects

- Computational studies on similar push-pull organotin systems suggest significant HOMO-LUMO gap modulation, which could influence optoelectronic applications .

Spectroscopic Characterization

- NMR Data: For related compounds (e.g., bis(diethylamino)dibutylstannane), ¹H-NMR signals for butyl protons appear at δ 0.8–1.6 ppm, while benzoylthio protons would resonate downfield (δ 7.2–8.1 ppm) due to aromatic and carbonyl effects .

- UV-Vis : Benzoylthio ligands may introduce absorption bands in the 250–300 nm range, attributable to π→π* transitions in the aromatic system .

Comparative Data Table

| Compound | Molecular Formula | Key Ligands | Thermal Stability (°C) | Applications |

|---|---|---|---|---|

| Bis(benzoylthio)dibutylstannane | C₂₂H₂₆O₂S₂Sn | Benzoylthio, butyl | ~200 (estimated) | Catalysis, material science |

| Bis(diethylamino)dibutylstannane | C₁₂H₂₈N₂Sn | Diethylamino, butyl | ~180 | Polymer precursors |

| Dibutyltin Dilaurate | C₃₂H₆₄O₄Sn | Laurate, butyl | >250 | Polyurethane catalysis |

Research Findings and Trends

- Catalytic Performance: Organotin compounds with sulfur ligands, such as benzoylthio derivatives, show promise in thiol-ene click reactions due to their affinity for sulfur-containing substrates. This contrasts with amino-substituted tins, which are less effective in sulfur-rich environments .

- Toxicity and Environmental Impact: Dibutyltin compounds generally exhibit higher toxicity than their dimethyl or dioctyl counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.